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Compound of Interest

Compound Name: JNJ-39220675

Cat. No.: B1673017 Get Quote

Executive Summary: Bersiporocin (formerly DWN12088) is a novel, orally administered small

molecule inhibitor of prolyl-tRNA synthetase (PRS) under development by Daewoong

Pharmaceutical for the treatment of idiopathic pulmonary fibrosis (IPF).[1] IPF is a chronic,

progressive, and fatal lung disease characterized by the excessive deposition of collagen in the

lungs, leading to irreversible loss of lung function.[2] Bersiporocin represents a first-in-class

therapeutic approach that directly targets collagen synthesis.[3] Preclinical studies have

demonstrated its antifibrotic efficacy, and it is currently undergoing Phase 2 clinical trials.[2]

This document provides a detailed technical guide on the discovery, mechanism of action, and

development of bersiporocin.

Discovery and Development
Bersiporocin was identified as a selective inhibitor of PRS, an enzyme crucial for the synthesis

of proline-rich proteins like collagen.[4] The rationale behind its development is that by

inhibiting PRS, bersiporocin can down-regulate collagen synthesis, thereby mitigating the

progression of fibrosis.[4] The compound has received Orphan Drug Designation from the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the

treatment of IPF.[5]

Mechanism of Action: Asymmetric Inhibition of
Prolyl-tRNA Synthetase (PARS1)
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Bersiporocin's unique mechanism of action lies in its asymmetric inhibition of the catalytic

activity of prolyl-tRNA synthetase 1 (PARS1), the enzyme responsible for attaching proline to its

corresponding transfer RNA (tRNA) during protein synthesis.[6] PARS1 exists as a homodimer,

and bersiporocin binds with high affinity to the catalytic site of one of the protomers in the

dimer.[6] This initial binding event induces a conformational change in the homodimer, which in

turn reduces the binding affinity of a second bersiporocin molecule to the other protomer.[6]

This results in a partial and controlled inhibition of PARS1 activity, which is sufficient to reduce

the synthesis of proline-rich proteins like collagen without causing the complete shutdown of

protein synthesis that could lead to toxicity.[6] This asymmetric inhibition provides a wider

therapeutic window and enhanced safety profile.[7]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of bersiporocin and a general workflow

for evaluating its antifibrotic effects.
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Bersiporocin's Asymmetric Inhibition of PARS1
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Bersiporocin Development Workflow

Quantitative Data
The following tables summarize the key quantitative data available for bersiporocin.

Table 1: In Vitro Potency

Parameter Value Cell/System Reference

IC50 74 nM
Prolyl-tRNA

Synthetase (PRS)
[4]

Table 2: Preclinical Efficacy (Bleomycin-Induced Pulmonary Fibrosis Mouse Model)

Parameter Observation Reference

Lung Function Significantly improved [8]

Collagen Accumulation
Significantly reduced in lung

and heart tissues
[8]

Table 3: Phase 1 Clinical Trial in Healthy Volunteers
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Parameter Details Reference

Study Design

Randomized, double-blind,

placebo-controlled, single- and

multiple-ascending dose

[8]

Participants

40 in single-ascending dose

(SAD), 32 in multiple-

ascending dose (MAD)

[8]

Doses (SAD) Up to 600 mg (oral) [8]

Doses (MAD)
Up to 200 mg twice daily for 14

days
[8]

Safety

No severe or serious adverse

events observed. Most

common TEAEs were

gastrointestinal.

[8]

Pharmacokinetics (PK)

Dose-proportional up to 600

mg (single dose) and 200 mg

(multiple doses)

[8]

Pharmacodynamics (PD)

Lower levels of pro-peptide of

type 3 procollagen (Pro-C3)

observed with bersiporocin

treatment compared to

placebo in the MAD study.

[8]

Table 4: Phase 2 Clinical Trial in IPF Patients (Ongoing)
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Parameter Details Reference

ClinicalTrials.gov ID NCT05389215 [4]

Study Design
Randomized, double-blind,

placebo-controlled
[4]

Target Enrollment 102 patients [2]

Patient Population

IPF patients aged 40 and

older, with or without

background antifibrotic therapy

[2]

Treatment Arms
Bersiporocin (150 mg BID) or

placebo for 24 weeks
[4]

Primary Endpoints
Safety and efficacy (change in

forced vital capacity - FVC)
[9]

Interim Safety Review

Independent Data Monitoring

Committee (IDMC) has

recommended continuation of

the trial based on positive

safety reviews.

[2]

Experimental Protocols
Prolyl-tRNA Synthetase (PRS) Inhibition Assay (IC50
Determination)
The inhibitory activity of bersiporocin against PRS was evaluated using an aminoacylation

assay.[4] This assay measures the attachment of proline to its tRNA, a reaction catalyzed by

PRS. The general steps are as follows:

Reaction Mixture Preparation: A reaction mixture is prepared containing human PRS

enzyme, radiolabeled proline (e.g., [3H]-proline), ATP, and tRNAPro in a suitable buffer.

Incubation: Bersiporocin at various concentrations is added to the reaction mixture and

incubated to allow for enzyme inhibition.
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Reaction Termination: The aminoacylation reaction is stopped, typically by precipitating the

tRNA and associated radiolabeled proline using an acid like trichloroacetic acid (TCA).

Quantification: The amount of radiolabeled proline incorporated into tRNA is quantified using

a scintillation counter.

IC50 Calculation: The concentration of bersiporocin that inhibits 50% of the PRS enzymatic

activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

In Vitro Fibroblast Studies
Cell Culture: Primary human lung fibroblasts from IPF patients are cultured in appropriate

media.[8]

Induction of Fibrotic Phenotype: The fibroblasts are stimulated with transforming growth

factor-beta (TGF-β) to induce a pro-fibrotic phenotype, characterized by increased

expression of collagen and alpha-smooth muscle actin (α-SMA).[10]

Treatment: The cells are treated with varying concentrations of bersiporocin.

Analysis: The expression levels of collagen and α-SMA are quantified using techniques such

as Western blotting or immunofluorescence.[4]

Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a widely used preclinical model to evaluate the efficacy of antifibrotic drugs.[8]

Induction of Fibrosis: Mice are administered bleomycin, typically via intratracheal or

oropharyngeal instillation, which induces lung injury and subsequent fibrosis.[8]

Treatment: A cohort of mice is treated with bersiporocin (administered orally), while a control

group receives a vehicle.[8]

Assessment of Lung Function: Lung function parameters, such as forced vital capacity

(FVC), are measured using techniques like whole-body plethysmography.[8]
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Histological Analysis: At the end of the study, the mice are euthanized, and their lungs are

harvested for histological analysis to assess the extent of fibrosis and collagen deposition

(e.g., using Masson's trichrome staining).[8]

Conclusion
Bersiporocin is a promising, first-in-class antifibrotic agent with a novel mechanism of action

targeting the synthesis of collagen through the asymmetric inhibition of prolyl-tRNA synthetase.

Its development is based on a strong scientific rationale, and it has demonstrated a favorable

safety profile and antifibrotic effects in preclinical and early clinical studies. The ongoing Phase

2 clinical trial will be crucial in determining its efficacy in patients with idiopathic pulmonary

fibrosis, a disease with a high unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. trial.medpath.com [trial.medpath.com]

2. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a
novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA
synthetase 1 | EMBO Molecular Medicine [link.springer.com]

4. atsjournals.org [atsjournals.org]

5. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl-tRNA
synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

6. go.drugbank.com [go.drugbank.com]

7. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA
synthetase 1 | EMBO Molecular Medicine [link.springer.com]

8. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of bersiporocin, a
novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10339703/
https://www.benchchem.com/product/b1673017?utm_src=pdf-custom-synthesis
https://trial.medpath.com/news/335d542726453179/daewoong-s-first-in-class-ipf-drug-bersiporocin-clears-third-safety-review-phase-2-trial-nears-completion
https://pubmed.ncbi.nlm.nih.gov/37095713/
https://pubmed.ncbi.nlm.nih.gov/37095713/
https://pubmed.ncbi.nlm.nih.gov/37095713/
https://link.springer.com/article/10.15252/emmm.202216940
https://link.springer.com/article/10.15252/emmm.202216940
https://www.atsjournals.org/doi/10.1164/ajrccm.2025.211.Abstracts.A1779
https://pubmed.ncbi.nlm.nih.gov/37212275/
https://pubmed.ncbi.nlm.nih.gov/37212275/
https://go.drugbank.com/drugs/DB18017/clinical_trials?conditions=DBCOND0031843&phase=1&purpose=treatment&status=completed
https://link.springer.com/article/10.15252/emmm.202216940
https://link.springer.com/article/10.15252/emmm.202216940
https://pmc.ncbi.nlm.nih.gov/articles/PMC10339703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10339703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. biospace.com [biospace.com]

10. No drug–drug interactions between selective prolyl‐tRNA synthetase inhibitor,
bersiporocin, and pirfenidone or nintedanib in healthy participants - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Bersiporocin (DWN12088): A Technical Overview of a
First-in-Class Antifibrotic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673017#discovery-and-development-of-jnj-
39220675]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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